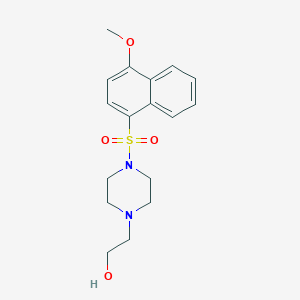

2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol

Description

2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative featuring a sulfonyl group linked to a 4-methoxynaphthalene moiety and an ethanol substituent. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, and antiproliferative compounds . The methoxynaphthalene group enhances aromatic interactions in biological systems, while the sulfonyl group improves solubility and stability. The ethanol side chain may contribute to hydrogen bonding, influencing pharmacokinetic properties such as absorption and metabolism.

Properties

IUPAC Name |

2-[4-(4-methoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-23-16-6-7-17(15-5-3-2-4-14(15)16)24(21,22)19-10-8-18(9-11-19)12-13-20/h2-7,20H,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVSINJQTGWNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

Formation of the Naphthalene Derivative: The starting material, 4-methoxynaphthalene, undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Piperazine Attachment: The sulfonylated naphthalene is then reacted with piperazine under basic conditions to form the piperazine derivative.

Ethanol Attachment: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 2-(4-((4-Hydroxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol.

Reduction: 2-(4-((4-Methoxynaphthalen-1-yl)sulfanyl)piperazin-1-yl)ethanol.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a potential pharmacological agent. It exhibits properties that suggest efficacy in modulating neurotransmitter systems, particularly the serotonin system. Research indicates that derivatives of piperazine compounds, including this one, can act as agonists or antagonists at various receptor sites, influencing mood and anxiety disorders .

Antitumor Activity

Studies have indicated that compounds containing the methoxynaphthyl sulfonyl group can exhibit antitumor properties. For instance, modifications of similar structures have shown promise in inhibiting cancer cell proliferation in vitro and in vivo models . The specific application of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol in cancer therapy is an area of ongoing research.

Neurological Studies

Research has highlighted the potential of this compound in neurological studies, particularly concerning its interaction with serotonin receptors. It may serve as a lead compound for developing new treatments for psychiatric disorders such as depression and anxiety . The ability to influence the serotonin pathway makes it a candidate for further exploration.

Case Study 1: Antidepressant Activity

A study explored the effects of various piperazine derivatives on serotonin receptor activity. The results indicated that compounds similar to this compound exhibited significant agonistic activity at the 5-HT(1A) receptor, suggesting potential use as antidepressants .

Case Study 2: Antitumor Efficacy

In a preclinical trial, derivatives of sulfonamide compounds were tested against several cancer cell lines. Results showed that these compounds could inhibit cell growth effectively, leading to further investigations into their mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, potentially allowing it to modulate receptor activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in the sulfonyl-linked aromatic group, piperazine modifications, and ethanol substituents. Key examples include:

Key Observations :

- Methoxynaphthalene vs.

- Ethanol vs. Methoxyphenyl-Ethanol: The unmodified ethanol in the target compound may improve aqueous solubility compared to the methoxyphenyl-linked ethanol in .

Physicochemical Properties

- Molecular Weight : The target compound (350.44 g/mol) is heavier than analogs with smaller substituents (e.g., 208.28 g/mol for methylsulfonyl derivative ), which may affect blood-brain barrier penetration.

- Lipophilicity : The methoxynaphthalene group likely increases logP compared to methylsulfonyl () or bromophenyl () analogs, suggesting slower metabolic clearance.

- Solubility : Sulfonyl groups generally enhance solubility, but the bulky methoxynaphthalene may reduce it relative to smaller substituents .

Biological Activity

2-(4-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazin-1-yl)ethanol, with the CAS number 941002-88-6, is a complex organic compound that features a methoxynaphthalene moiety linked to a piperazine ring via a sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O4S, with a molecular weight of approximately 350.4 g/mol. The structure includes:

- Naphthalene Ring : Provides hydrophobic characteristics and potential interaction with biological membranes.

- Piperazine Ring : Known for its ability to mimic neurotransmitters, facilitating interactions with various receptors.

- Sulfonyl Group : Enhances solubility and can participate in various biochemical interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anxiolytic or antidepressant effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperazine derivatives that have shown inhibitory effects on tyrosinase and other enzymes associated with melanin biosynthesis .

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds. For instance, compounds derived from piperazine have been shown to inhibit the growth of breast cancer cells (T47D) with varying degrees of effectiveness. A comparative analysis indicated that certain piperazine derivatives exhibit significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation .

| Compound | IC50 (μg/mL) |

|---|---|

| Sample A (related compound) | 353.038 |

| Vanillin | 845.134 |

| Doxorubicin | 0.627 |

This table illustrates the relative potency of different compounds against T47D cells, highlighting the need for further investigation into the specific anticancer properties of this compound.

Neuropharmacological Effects

In studies involving piperazine derivatives, some have demonstrated anxiolytic effects in animal models. The ability of these compounds to modulate serotonin and dopamine receptors suggests they may be beneficial in treating anxiety and depression .

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives for their biological activity. The study found that modifications at the piperazine nitrogen significantly influenced the compounds' binding affinity to serotonin receptors, indicating that structural variations can lead to enhanced therapeutic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.